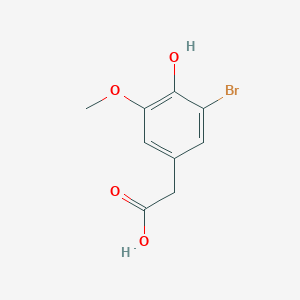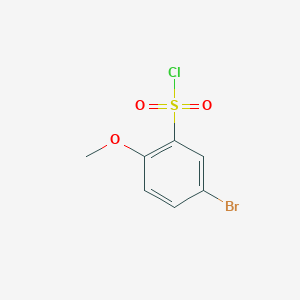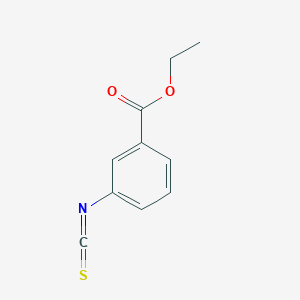
Allyl bromoacetate
Overview
Description
Allyl bromoacetate is an organic compound with the molecular formula C5H7BrO2. It is a colorless to pale yellow liquid with a pungent odor similar to that of ether. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions due to its reactivity.
Mechanism of Action
Target of Action
Allyl bromoacetate is a chemical compound that primarily targets organic molecules in chemical reactions. It is often used as a reagent in organic synthesis due to its ability to act as an alkylating agent .
Mode of Action
The mode of action of this compound involves the interaction with its targets through a process known as alkylation. This process involves the transfer of an alkyl group from the this compound to the target molecule. The bromine atom in the compound acts as a leaving group, facilitating the transfer of the allyl group .
Biochemical Pathways
It’s known that the compound can participate in cyclization reactions, leading to the formation of γ-lactones . This suggests that it may influence pathways involving lactone formation or degradation.
Result of Action
The primary result of this compound’s action is the alkylation of target molecules, leading to their modification. This can have various effects at the molecular and cellular level, depending on the specific targets and the context in which the reaction occurs .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other reagents, the pH, temperature, and solvent can all affect the compound’s reactivity and stability . Furthermore, the compound’s action can also be influenced by the presence of metallocomplex initiators .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl bromoacetate can be synthesized through the reaction of allyl alcohol with bromoacetic acid in the presence of a catalyst. The reaction typically involves the esterification of allyl alcohol with bromoacetic acid, using an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The product is then purified through distillation to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Allyl bromoacetate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of various substituted allyl acetates.
Addition Reactions: The double bond in the allyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides, resulting in the formation of dihalo or haloacetates.
Rearrangement Reactions: this compound can undergo the Reformatsky-Claisen rearrangement, where the allyl group migrates to form a new carbon-carbon bond, producing rearranged esters.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, thiols
Electrophiles: Halogens, hydrogen halides
Catalysts: Zinc dust for Reformatsky-Claisen rearrangement
Major Products:
- Substituted allyl acetates
- Dihalo or haloacetates
- Rearranged esters
Scientific Research Applications
Allyl bromoacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biology: this compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a building block in the synthesis of biologically active molecules, including potential drug candidates.
Industry: this compound is used in the production of specialty chemicals, flavors, and fragrances.
Comparison with Similar Compounds
Allyl chloroacetate: Similar in structure but contains a chlorine atom instead of bromine. It undergoes similar substitution and addition reactions but may have different reactivity and selectivity.
Allyl iodoacetate: Contains an iodine atom instead of bromine. It is more reactive due to the larger size and lower bond dissociation energy of the carbon-iodine bond.
Allyl acetate: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions but still participates in addition and rearrangement reactions.
Uniqueness of Allyl Bromoacetate: this compound is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. The bromine atom makes it a versatile intermediate for various chemical reactions, including nucleophilic substitution, electrophilic addition, and rearrangement reactions. Its reactivity is higher than allyl chloroacetate but lower than allyl iodoacetate, making it suitable for controlled and selective transformations in organic synthesis.
Properties
IUPAC Name |
prop-2-enyl 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-2-3-8-5(7)4-6/h2H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWVIMJPXKIXJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335850 | |
| Record name | Allyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40630-84-0 | |
| Record name | Allyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | prop-2-enyl 2-bromoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Allyl Bromoacetate a potent nematocide compared to existing solutions?
A1: Research indicates that this compound exhibits strong nematocidal activity against the rice white tip nematode (Aphelenchoides besseyi). Notably, it completely inhibits nematode growth at a concentration of 8 parts per million (ppm) []. This is significantly more potent than Sodium N-methyldithiocarbamate, a commercially available nematocide that requires a concentration of 16 ppm for similar efficacy []. This suggests that this compound could potentially offer a more effective solution for nematode control in agricultural applications.
Q2: How does the structure of this compound influence its nematocidal activity?
A2: The study exploring halogenoalkylcarboxylic acid esters as nematocides synthesized around 40 different esters and evaluated their efficacy []. This structure-activity relationship (SAR) study revealed that Allyl esters of halogenoacetic acids, particularly this compound, demonstrated the most potent nematocidal activities []. This highlights the crucial role of both the allyl group and the bromine atom in the molecule's interaction with its biological target and subsequent nematocidal effects.
Q3: Beyond its nematocidal properties, has this compound been investigated for other applications in chemical research?
A3: Yes, this compound has been utilized in studies focused on understanding radical cyclization reactions []. Researchers employed this compound to generate the Allyl α-bromocarboxylate radical and investigate its reactivity in the presence of metallocomplex initiators []. Interestingly, unlike some related compounds, the radical derived from this compound did not undergo ring closure, providing valuable insights into the factors influencing radical cyclization processes []. This highlights the compound's utility as a tool in fundamental chemistry research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1268019.png)
![2-[(Chloroacetyl)amino]benzamide](/img/structure/B1268020.png)










